

# **Early Research on Ceftolozane: A Technical Guide for Drug Development Professionals**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ceftolozane sulfate |           |
| Cat. No.:            | B1250060            | Get Quote |

An In-depth Examination of Preclinical and Early Clinical Data Against Multidrug-Resistant Organisms

#### Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria represent a critical public health challenge. Organisms such as Pseudomonas aeruginosa and extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacteriaceae have developed resistance to many existing antibiotic classes, leaving clinicians with limited therapeutic options. [1][2] This whitepaper provides a detailed technical overview of the early research and development of ceftolozane, a novel cephalosporin antibiotic, developed in combination with the  $\beta$ -lactamase inhibitor tazobactam, to address this unmet medical need. Ceftolozane/tazobactam has demonstrated potent activity against MDR P. aeruginosa and other challenging Gram-negative pathogens.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of key preclinical data, early clinical trial results, and detailed experimental methodologies.

### **Mechanism of Action**

Ceftolozane is a novel oxyimino-cephalosporin that exerts its bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2] It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, and PBP3 of P. aeruginosa. The addition of



tazobactam, a well-established  $\beta$ -lactamase inhibitor, protects ceftolozane from degradation by many Class A and some Class C  $\beta$ -lactamases.[2][4]



Click to download full resolution via product page

Figure 1: Mechanism of Action of Ceftolozane/Tazobactam.

## **In Vitro Activity**

Early in vitro studies were crucial in establishing the spectrum and potency of ceftolozane/tazobactam against a range of clinically relevant Gram-negative pathogens.

## Table 1: In Vitro Activity of Ceftolozane/Tazobactam against P. aeruginosa



| Organism      | Resistance<br>Phenotype          | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Susceptibili<br>ty (%) | Reference |
|---------------|----------------------------------|------------------|------------------|------------------------|-----------|
| P. aeruginosa | All isolates                     | 0.5              | 2                | 97.5                   | [5]       |
| P. aeruginosa | Multidrug-<br>Resistant<br>(MDR) | 2                | 8                | -                      | [6]       |
| P. aeruginosa | Extremely Drug- Resistant (XDR)  | 4                | 16               | -                      | [6]       |
| P. aeruginosa | Meropenem-<br>nonsusceptibl<br>e | -                | -                | -                      | [5]       |

Table 2: In Vitro Activity of Ceftolozane/Tazobactam

against Enterobacteriaceae

| Organism               | Resistance<br>Phenotype | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
|------------------------|-------------------------|---------------|---------------|-----------|
| Enterobacteriace<br>ae | All isolates            | -             | 1             | [3]       |
| E. coli                | ESBL-producing          | -             | -             | [1]       |
| K. pneumoniae          | ESBL-producing          | -             | -             | [1]       |

# Experimental Protocols Broth Microdilution Susceptibility Testing

The in vitro activity of ceftolozane/tazobactam was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[5][7]

#### Foundational & Exploratory





- Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates to obtain
  fresh, pure colonies. A suspension of the bacterial growth was prepared in a sterile saline or
  broth to match the turbidity of a 0.5 McFarland standard. This suspension was then further
  diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming
  units (CFU)/mL in each well of the microdilution panel.
- Antimicrobial Agent Preparation: Ceftolozane was tested in combination with a fixed concentration of tazobactam (typically 4 μg/mL).[5] Serial twofold dilutions of ceftolozane were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- Microdilution Plate Setup: 96-well microtiter plates were prepared containing the serially diluted ceftolozane/tazobactam in CAMHB.
- Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.[8]
- MIC Determination: The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[8]
- Quality Control: Quality control was performed using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 to ensure the accuracy and reproducibility of the results.[8]





Click to download full resolution via product page

Figure 2: Broth Microdilution Susceptibility Testing Workflow.

### **Preclinical In Vivo Efficacy**

Animal models of infection were instrumental in evaluating the in vivo efficacy of ceftolozane prior to human trials.

### **Neutropenic Murine Thigh Infection Model**

This model was used to assess the pharmacokinetic/pharmacodynamic (PK/PD) parameters of ceftolozane.[9][10]



- Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection: A defined inoculum of the test organism (e.g., P. aeruginosa or an ESBL-producing E. coli) was injected into the thigh muscle of the mice.
- Treatment: At a specified time post-infection, treatment with ceftolozane (with or without tazobactam) was initiated. Various dosing regimens were administered to determine the PK/PD index associated with efficacy.
- Outcome Assessment: At 24 hours post-treatment initiation, mice were euthanized, and the
  thigh muscles were homogenized to determine the bacterial load (CFU/thigh). The change in
  bacterial count from the start of therapy was the primary endpoint.

#### **Rabbit Pneumonia Model**

A rabbit model of pneumonia was used to compare the efficacy of ceftolozane with other  $\beta$ -lactam antibiotics against P. aeruginosa.[11][12]

- Infection: Anesthetized rabbits were infected via endotracheal inoculation of a clinical isolate of P. aeruginosa.
- Treatment: Treatment with ceftolozane or comparator agents (ceftazidime, piperacillin/tazobactam, imipenem) was initiated at a set time after infection and continued for two days.[11]
- Outcome Assessment: After the treatment period, animals were euthanized, and bacterial loads in the lungs, spleen, and blood were quantified.[11]

### Table 3: Summary of Preclinical In Vivo Efficacy Data



| Animal Model                | Pathogen                             | Key Findings                                                                                                                                           | Reference |
|-----------------------------|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Neutropenic Murine<br>Thigh | P. aeruginosa,<br>Enterobacteriaceae | Time above MIC (T>MIC) was the PK/PD index driving efficacy. Ceftolozane demonstrated faster in vivo killing of P. aeruginosa compared to ceftazidime. | [9][10]   |
| Rabbit Pneumonia            | P. aeruginosa                        | Ceftolozane (1g TID) had equivalent efficacy to comparators. A higher dose (2g TID) showed significantly better efficacy.                              | [11][12]  |

## Early Phase Clinical Trials Phase 1 Studies in Healthy Volunteers

Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of ceftolozane/tazobactam in healthy adult subjects. These were typically randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies. The results of these early trials established a favorable safety profile and characterized the pharmacokinetic parameters of both ceftolozane and tazobactam, supporting the dose selection for Phase 2 studies.

## Phase 2 Study in Complicated Intra-Abdominal Infections (cIAI)

A prospective, randomized, double-blind, multicenter Phase 2 trial was conducted to assess the efficacy and safety of ceftolozane/tazobactam in combination with metronidazole compared to meropenem for the treatment of cIAI.[3][6]

Patient Population: Hospitalized adults with cIAI requiring surgical intervention.



- Treatment Regimens:
  - Ceftolozane/tazobactam (1.5 g) intravenously every 8 hours + metronidazole (500 mg) intravenously every 8 hours.
  - Meropenem (1 g) intravenously every 8 hours.
- Primary Endpoint: Clinical response at the test-of-cure (TOC) visit.
- Key Findings: Ceftolozane/tazobactam plus metronidazole was found to be non-inferior to meropenem in terms of clinical cure rates.[3]

## Phase 2 Study in Complicated Urinary Tract Infections (cUTI)

A Phase 2, randomized, double-blind, multicenter trial compared the efficacy and safety of ceftolozane/tazobactam with a standard-of-care comparator for the treatment of cUTI, including pyelonephritis.[1][13]

- Patient Population: Adults with a diagnosis of cUTI or acute pyelonephritis.
- · Treatment Regimens:
  - Ceftolozane/tazobactam (1.5 g) intravenously every 8 hours.
  - Levofloxacin (750 mg) intravenously once daily.
- Primary Endpoint: A composite of microbiological eradication and clinical cure at the TOC visit.
- Key Findings: Ceftolozane/tazobactam was non-inferior to levofloxacin for the primary composite endpoint.[14][15]

## Table 4: Summary of Early Phase Clinical Trial Outcomes



| Indication | Comparator   | Primary<br>Endpoint     | Clinical<br>Cure Rate<br>(Ceftolozan<br>e/Tazobacta<br>m Arm) | Microbiolog<br>ical<br>Eradication<br>Rate<br>(Ceftolozan<br>e/Tazobacta<br>m Arm) | Reference |
|------------|--------------|-------------------------|---------------------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| cIAI       | Meropenem    | Clinical cure<br>at TOC | 83.0%                                                         | -                                                                                  | [16]      |
| cUTI       | Levofloxacin | Composite cure at TOC   | 92.0%                                                         | 80.4%                                                                              | [14]      |

### **Resistance Mechanisms**

While ceftolozane is stable against many  $\beta$ -lactamases, resistance can emerge through various mechanisms.





Click to download full resolution via product page

Figure 3: Key Mechanisms of Resistance to Ceftolozane.

#### Conclusion

The early preclinical and clinical research on ceftolozane/tazobactam established its potent in vitro activity against multidrug-resistant Gram-negative pathogens, particularly P. aeruginosa and ESBL-producing Enterobacteriaceae. In vivo animal models demonstrated its efficacy in relevant infection models, and early phase clinical trials in cIAI and cUTI confirmed its non-inferiority to standard-of-care comparators with a favorable safety profile. This foundational research provided a strong basis for the further development and eventual approval of ceftolozane/tazobactam as a valuable therapeutic option for infections caused by these difficult-to-treat pathogens.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ceftolozane/tazobactam for the treatment of complicated urinary tract and intra-abdominal infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Ceftolozane/Tazobactam Plus Metronidazole for Complicated Intra-abdominal Infections in an Era of Multidrug Resistance: Results From a Randomized, Double-Blind, Phase 3 Trial (ASPECT-cIAI) PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam,
   Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S.
   Census Divisions: Results from the 2017 INFORM Program PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Comparison of Etest to Broth Microdilution for Testing of Susceptibility of Pseudomonas aeruginosa to Ceftolozane-Tazobactam PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Activities of Ceftolozane, a New Cephalosporin, with and without Tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, Including Strains with Extended-Spectrum β-Lactamases, in the Thighs of Neutropenic Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo activities of ceftolozane, a new cephalosporin, with and without tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, including strains with extendedspectrum β-lactamases, in the thighs of neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo efficacy of ceftolozane against Pseudomonas aeruginosa in a rabbit experimental model of pneumonia: comparison with ceftazidime, piperacillin/tazobactam and imipenem PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



- 13. Safety and Efficacy of Ceftolozane/Tazobactam Versus Meropenem in Neonates and Children With Complicated Urinary Tract Infection, Including Pyelonephritis: A Phase 2, Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Key points from the evidence | Complicated urinary tract infections: ceftolozane/tazobactam | Advice | NICE [nice.org.uk]
- 15. nice.org.uk [nice.org.uk]
- 16. nice.org.uk [nice.org.uk]
- To cite this document: BenchChem. [Early Research on Ceftolozane: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250060#early-research-on-ceftolozane-for-treating-multidrug-resistant-organisms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com